Cyclohexanone,2,4-dichloro-
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8Cl2O |
|---|---|
Molecular Weight |
167.03 g/mol |
IUPAC Name |
2,4-dichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H8Cl2O/c7-4-1-2-6(9)5(8)3-4/h4-5H,1-3H2 |
InChI Key |
RYWOZNGENNUQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(CC1Cl)Cl |
Origin of Product |
United States |
Advanced Reactivity and Mechanistic Transformations of Cyclohexanone, 2,4 Dichloro
Nucleophilic Reactivity at Carbonyl and Alpha-Halogenated Positions
The presence of two electron-withdrawing chlorine atoms significantly influences the electronic properties of the cyclohexanone (B45756) ring, enhancing the electrophilicity of the carbonyl carbon and increasing the acidity of the α-protons. This dual activation provides multiple sites for nucleophilic attack.
Enolate Chemistry: Alkylation, Acylation, and Carbonyl Condensation Reactions
The formation of an enolate is a critical first step in many reactions of ketones. masterorganicchemistry.comyoutube.com In 2,4-dichlorocyclohexanone, protons at the α-positions (C-3, C-5, and C-6) can be abstracted by a base. The acidity of these protons is enhanced by the inductive effect of the adjacent chlorine atoms and the carbonyl group.
Under basic conditions, an enolate intermediate is formed, which exists as a resonance hybrid with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com While the oxygen atom bears a significant portion of the negative charge, enolates typically react as carbon nucleophiles. masterorganicchemistry.comlibretexts.org
Alkylation and Acylation: The generated enolate can react with various electrophiles. In alkylation reactions, the enolate attacks an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a new carbon-carbon bond at the α-position. masterorganicchemistry.com Similarly, acylation can be achieved using acyl halides or anhydrides. The regioselectivity of these reactions depends on which α-proton is abstracted, which can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).
| Reaction Type | Reagents | Intermediate | Product Type |
| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Enolate | α-Alkylated Dichlorocyclohexanone |
| Acylation | 1. Strong Base (e.g., LDA) 2. Acyl Halide (RCOX) | Enolate | α-Acylated Dichlorocyclohexanone |
| Aldol Addition | Base (e.g., NaOH), Aldehyde/Ketone | Enolate | β-Hydroxy Dichlorocyclohexanone Derivative |
| Aldol Condensation | Base (e.g., NaOH), Aldehyde/Ketone, Heat | Enolate | α,β-Unsaturated Dichlorocyclohexanone Derivative |
Halogen Displacement and Nucleophilic Substitution Processes
The chlorine atoms at the C-2 and C-4 positions are susceptible to displacement by nucleophiles. A more reactive halogen can displace a less reactive one from a solution of its salt. youtube.comsavemyexams.comsavemyexams.com This process is a redox reaction where the incoming halogen is reduced and the leaving halide is oxidized. savemyexams.comscience-revision.co.uk The reaction often involves a distinct color change, which can be enhanced by the addition of an organic solvent like cyclohexane in which halogens are more soluble. savemyexams.comscience-revision.co.uk
Beyond halogen exchange, other nucleophiles can displace the chloride ions via nucleophilic substitution reactions. The mechanism is typically SN2, involving a backside attack on the carbon atom bearing the chlorine. The rate and feasibility of these substitutions depend on the strength of the nucleophile, steric hindrance around the reaction center, and the stability of the leaving group (chloride ion).
Hydride and Organometallic Additions: Stereochemical Outcomes
The carbonyl group of 2,4-dichlorocyclohexanone readily undergoes nucleophilic addition with hydride reagents (e.g., sodium borohydride, lithium aluminum hydride) and organometallic reagents (e.g., Grignard reagents, organolithiums). libretexts.org These reactions convert the ketone into a secondary alcohol.
The stereochemistry of the addition is a critical aspect, as the nucleophile can attack the planar carbonyl group from either the axial or equatorial face of the ring, leading to two diastereomeric alcohol products. researchgate.net
Steric Hindrance: Generally, smaller nucleophiles like hydride ions tend to favor axial attack to avoid steric interactions with the axial hydrogens at C-3 and C-5, resulting in the equatorial alcohol as the major product. researchgate.net
Electronic Effects: Larger, bulkier nucleophiles may favor equatorial attack, leading to the axial alcohol. The stereochemical outcome is a balance between steric hindrance and stabilizing electronic interactions in the transition state. researchgate.net
The addition of a nucleophile to an asymmetric ketone can create a new chiral center, potentially leading to a mixture of (R) and (S) enantiomers. libretexts.org
Elimination Reactions Leading to Unsaturated Cyclohexenones
In the presence of a base, 2,4-dichlorocyclohexanone can undergo elimination reactions (dehydrohalogenation) to form unsaturated cyclohexenones. This process involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons. libretexts.orgopenstax.org
Dehydrohalogenation Pathways and Product Regioselectivity
Dehydrohalogenation typically proceeds via an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the proton being abstracted and the leaving group (chlorine). youtube.com The base removes a proton from a carbon adjacent to the carbon-chlorine bond, and the halide is eliminated simultaneously to form a double bond. openstax.org
Given the two chlorine atoms in 2,4-dichlorocyclohexanone, several regioisomeric products are possible:
Elimination of HCl from C-2 and C-3: This pathway would lead to 4-chloro-2-cyclohexen-1-one.
Elimination of HCl from C-4 and C-3: This would yield 2-chloro-2-cyclohexen-1-one.
Elimination of HCl from C-4 and C-5: This would result in 2-chloro-3-cyclohexen-1-one.
The regioselectivity of the reaction is often governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. openstax.orgwordpress.com Based on this rule, the formation of 2-chloro-2-cyclohexen-1-one or 4-chloro-2-cyclohexen-1-one, which are conjugated enones, would be favored over the non-conjugated 2-chloro-3-cyclohexen-1-one. The exact product distribution can be influenced by the strength and steric bulk of the base used. wordpress.com
Rearrangement Reactions and Skeletal Rearrangements of Dichlorocyclohexanone Systems
α-Haloketones are known to undergo characteristic rearrangement reactions, most notably the Favorskii rearrangement. slideshare.net This reaction occurs in the presence of a base (like an alkoxide or hydroxide) and results in the formation of a carboxylic acid derivative with a rearranged carbon skeleton. wikipedia.orgadichemistry.com For cyclic α-haloketones, this constitutes a ring-contraction. nrochemistry.com
The mechanism for 2,4-dichlorocyclohexanone would proceed as follows:
A base abstracts an acidic α'-proton (from C-6) to form an enolate. adichemistry.com
The enolate undergoes an intramolecular SN2 reaction, displacing the chloride at C-2 to form a strained bicyclic cyclopropanone intermediate. wikipedia.orgadichemistry.com
The nucleophilic base (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.
The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane ring. The ring opening occurs to form the more stable carbanion. adichemistry.com
Protonation of the carbanion yields the final product, which would be a derivative of a 4-chlorocyclopentanecarboxylic acid.
Redox Chemistry: Selective Reductions and Oxidations of the Cyclohexanone, 2,4-dichloro- Framework
The redox chemistry of Cyclohexanone, 2,4-dichloro- offers a versatile platform for the synthesis of a variety of functionalized cyclic compounds. The presence of both a carbonyl group and chloro-substituents at the α- and γ-positions allows for selective transformations through a range of reductive and oxidative pathways. These reactions are crucial for modifying the cyclohexanone framework to introduce new functionalities and stereochemical complexities.
Selective Reductions
The reduction of Cyclohexanone, 2,4-dichloro- can be directed towards either the carbonyl group or the carbon-chlorine bonds, depending on the choice of reducing agent and reaction conditions. This selectivity is key to accessing a diverse array of products, including dichlorinated alcohols and partially or fully dechlorinated ketones and alcohols.
Reduction of the Carbonyl Group:
The carbonyl functionality of Cyclohexanone, 2,4-dichloro- can be selectively reduced to a hydroxyl group, yielding 2,4-dichlorocyclohexanol. This transformation is typically achieved using hydride-based reducing agents. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of different diastereomers of the resulting alcohol.
Commonly employed reducing agents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org While both are effective, LiAlH4 is a much stronger reducing agent and less selective. byjus.commasterorganicchemistry.com For the selective reduction of the ketone in the presence of the chloro-substituents, milder reagents like sodium borohydride are often preferred. The choice of solvent can also influence the stereoselectivity of the reduction.
Catalytic transfer hydrogenation represents another important method for the reduction of ketones. wikipedia.orgnih.gov This technique utilizes a hydrogen donor, such as isopropanol, in the presence of a metal catalyst to achieve the reduction. wikipedia.org This method often offers milder reaction conditions and can exhibit high selectivity.
| Reagent/Catalyst | Hydrogen Donor | Solvent | Product | Observations |
| Sodium Borohydride (NaBH4) | - | Methanol/Ethanol | 2,4-Dichlorocyclohexanol | A standard and mild method for ketone reduction. |
| Lithium Aluminum Hydride (LiAlH4) | - | Diethyl ether/THF | 2,4-Dichlorocyclohexanol | A powerful reducing agent; requires anhydrous conditions. byjus.comyoutube.com |
| Ruthenium Complexes | Isopropanol | Isopropanol | 2,4-Dichlorocyclohexanol | An example of catalytic transfer hydrogenation. researchgate.net |
Reductive Dechlorination:
The removal of one or both chlorine atoms from the Cyclohexanone, 2,4-dichloro- framework can be accomplished through reductive dehalogenation. This process is valuable for synthesizing cyclohexanone or monochlorinated cyclohexanone derivatives.
A common method for reductive dehalogenation involves the use of tributyltin hydride (Bu3SnH) in a radical-mediated reaction. organic-chemistry.orgresearchgate.net This reagent selectively cleaves the carbon-halogen bond. The reaction is typically initiated with a radical initiator like azobisisobutyronitrile (AIBN).
Another approach is the reduction of α-halo ketones to form enolates, which can then be further reacted. wikipedia.org Reagents such as zinc dust can be used to effect this transformation.
| Reagent | Initiator | Solvent | Product | Observations |
| Tributyltin Hydride (Bu3SnH) | AIBN | Benzene/Toluene | Monochlorocyclohexanone or Cyclohexanone | A free-radical chain reaction. organic-chemistry.org |
| Zinc Dust | - | Acetic Acid | Cyclohexanone | Often used for the reduction of α-halo ketones. wikipedia.org |
Selective Oxidations
The oxidation of the Cyclohexanone, 2,4-dichloro- framework can lead to the formation of lactones or dicarboxylic acids, depending on the oxidant and reaction conditions. These transformations are synthetically useful for ring-expansion and ring-opening reactions.
Baeyer-Villiger Oxidation:
The Baeyer-Villiger oxidation is a classic reaction that converts a cyclic ketone into a lactone (a cyclic ester). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. For Cyclohexanone, 2,4-dichloro-, this would result in the formation of a dichlorinated caprolactone.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are the most common reagents used for this transformation. rsc.orgmasterorganicchemistry.com The reaction is known for its high stereospecificity and predictable regiochemistry. The migratory aptitude of the adjacent carbon atoms determines which C-C bond is cleaved and where the oxygen atom is inserted.
| Oxidizing Agent | Solvent | Product | Observations |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane/Chloroform | Dichlorinated ε-caprolactone | A widely used and reliable method for Baeyer-Villiger oxidations. rsc.org |
Oxidative Cleavage to Dicarboxylic Acids:
Under more vigorous oxidative conditions, the cyclohexanone ring can be cleaved to yield a dicarboxylic acid. This transformation typically involves strong oxidizing agents that can break the carbon-carbon bonds of the cyclic ketone.
For instance, the oxidation of cyclic ketones with reagents like nitric acid or potassium permanganate can lead to the formation of adipic acid derivatives. researchgate.netbibliotekanauki.pl In the case of Cyclohexanone, 2,4-dichloro-, this would result in a dichlorinated adipic acid.
| Oxidizing Agent | Solvent | Product | Observations |
| Nitric Acid | Water | Dichlorinated adipic acid | A strong oxidizing agent that leads to ring cleavage. bibliotekanauki.pl |
| Potassium Permanganate | Water/Acetone | Dichlorinated adipic acid | Another powerful oxidizing agent for this transformation. |
In Depth Mechanistic Investigations and Computational Studies on Cyclohexanone, 2,4 Dichloro Reactivity
Elucidation of Reaction Mechanisms for Key Chemical Transformations
The presence of two chlorine atoms on the cyclohexanone (B45756) ring, particularly at the α and γ positions, profoundly influences its reactivity. Key transformations often involve the carbonyl group and the carbon-chlorine bonds. The mechanisms of such reactions are typically elucidated through a combination of experimental techniques and computational modeling.
Understanding the kinetic and thermodynamic parameters of reactions involving Cyclohexanone, 2,4-dichloro- is crucial for predicting product distributions and optimizing reaction conditions. Reactions involving α-haloketones can be subject to either kinetic or thermodynamic control, where the product distribution is determined by the relative rates of formation (kinetic control) or the relative stability of the products (thermodynamic control). scribd.comodinity.comopenstax.org
Table 1: Hypothetical Kinetic and Thermodynamic Data for Reactions of Cyclohexanone, 2,4-dichloro-
| Reaction Type | Pathway | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Gibbs Free Energy of Reaction (ΔG) (kJ/mol) |
| Nucleophilic Substitution | SN2 at α-carbon | 85 | -40 | -55 |
| Nucleophilic Addition | Attack at Carbonyl | 70 | -25 | -35 |
| Elimination | E2 to form α,β-unsaturated ketone | 95 | -15 | -28 |
Reactions of α-haloketones often proceed through various reactive intermediates. youtube.com For Cyclohexanone, 2,4-dichloro-, key intermediates could include enolates, enols, and tetrahedral intermediates from nucleophilic attack at the carbonyl group.
Under basic conditions, the abstraction of a proton α to the carbonyl group can lead to the formation of an enolate. The regioselectivity of this deprotonation (at C-2 or C-6) would be a critical factor in subsequent reactions. Under acidic conditions, tautomerization can lead to the formation of an enol intermediate. libretexts.org The reaction of this enol with an electrophile is a common mechanistic pathway. youtube.com
Transition states are high-energy species that represent the energy barrier between reactants and products. For a nucleophilic substitution at the α-carbon, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. Spectroscopic techniques such as NMR and IR, often at low temperatures, can sometimes be used to detect and characterize transient intermediates.
Table 2: Potential Reaction Intermediates and Transition States for Cyclohexanone, 2,4-dichloro-
| Species | Description | Method of Generation | Key Structural Features |
| Intermediate | Enolate | Base-mediated deprotonation | Planar, sp2-hybridized carbon at the α-position; negative charge delocalized onto the oxygen atom. |
| Intermediate | Enol | Acid-catalyzed tautomerization | C=C double bond between the α-carbon and the carbonyl carbon; hydroxyl group attached to the former carbonyl carbon. |
| Intermediate | Tetrahedral Intermediate | Nucleophilic attack at the carbonyl carbon | sp3-hybridized carbonyl carbon with four substituents, including the nucleophile and an oxyanion. |
| Transition State | SN2 Transition State | Nucleophilic attack at the α-carbon | Trigonal bipyramidal geometry at the α-carbon with the nucleophile and leaving group in apical positions. |
Note: This table describes plausible intermediates and transition states based on established mechanisms for α-haloketones.
Theoretical Chemistry Approaches to Understanding Electronic Structure and Reactivity
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like Cyclohexanone, 2,4-dichloro- at an electronic level. These methods can complement experimental findings and provide insights that are difficult to obtain through experimentation alone.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations can be employed to determine the optimized geometry of Cyclohexanone, 2,4-dichloro-, including bond lengths, bond angles, and dihedral angles. These calculations can also provide information about the distribution of electron density, which is crucial for understanding the molecule's polarity and reactive sites. For instance, DFT can be used to study the conformational stability of different isomers of haloacetaldehydes, which is analogous to understanding the conformational preferences of dichlorocyclohexanone. civilica.com
Table 3: Predicted Structural and Electronic Properties of Cyclohexanone, 2,4-dichloro- from DFT Calculations
| Property | Predicted Value | Significance |
| C=O Bond Length | ~1.22 Å | Indicates the strength and nature of the carbonyl double bond. |
| C-Cl Bond Length | ~1.78 Å | Reflects the strength of the carbon-chlorine bond and its susceptibility to cleavage. |
| Dipole Moment | ~3.5 D | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | C(carbonyl): ~+0.4e, O(carbonyl): ~-0.4e, C(α-Cl): ~+0.1e | Indicates the electrophilic nature of the carbonyl carbon and the α-carbon, and the nucleophilic nature of the carbonyl oxygen. |
Note: These values are estimations based on typical DFT results for similar halogenated ketones and are not from specific calculations on Cyclohexanone, 2,4-dichloro- found in the searched literature.
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity in terms of the interactions between atomic orbitals. rsc.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in predicting reactivity. oregonstate.edu For an electrophilic ketone, the LUMO is typically centered on the carbonyl carbon, indicating that this is the site of nucleophilic attack. libretexts.org The HOMO is often associated with the lone pairs on the oxygen atom, suggesting this as the site of protonation or interaction with Lewis acids.
Table 4: Hypothetical Molecular Orbital Properties of Cyclohexanone, 2,4-dichloro-
| Molecular Orbital | Energy (eV) | Localization | Implication for Reactivity |
| HOMO | -10.5 | Primarily on the oxygen lone pairs. | Site for protonation and Lewis acid coordination. |
| LUMO | -1.2 | Primarily on the π* orbital of the C=O group, with significant contribution from the carbonyl carbon. | Primary site for nucleophilic attack. |
| HOMO-LUMO Gap | 9.3 eV | A larger gap generally indicates higher kinetic stability. | Influences the molecule's electronic transitions and overall reactivity. |
Note: The energy values are illustrative and represent typical ranges for ketones. The localization is based on general principles of MO theory for carbonyl compounds.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like Cyclohexanone, 2,4-dichloro-, MD simulations can provide insights into its conformational landscape, revealing the relative populations of different chair and boat conformations and the energy barriers for their interconversion.
MD simulations can also be used to model the behavior of the molecule in solution, taking into account the explicit interactions with solvent molecules. This can be particularly useful for studying reaction dynamics, as the solvent can play a crucial role in stabilizing intermediates and transition states. By simulating the approach of a reactant to Cyclohexanone, 2,4-dichloro-, it is possible to map out the potential energy surface for the reaction and identify the most likely reaction pathways.
Table 5: Potential Applications of Molecular Dynamics Simulations for Cyclohexanone, 2,4-dichloro-
| Simulation Type | Information Gained | Relevance to Reactivity |
| Conformational Analysis in Vacuum | Identification of stable conformers and their relative energies. | The dominant conformation in the ground state will influence the initial stages of a reaction. |
| Solvated System Simulation | Analysis of solvent effects on conformation and dynamics. | Solvent can influence reaction rates and mechanisms by stabilizing charged intermediates or transition states. |
| Umbrella Sampling/Metadynamics | Calculation of the potential of mean force along a reaction coordinate. | Provides a detailed picture of the energy landscape of a chemical reaction, including activation barriers. |
Note: This table outlines the potential insights that could be gained from MD simulations, as specific studies on Cyclohexanone, 2,4-dichloro- were not identified.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights into Cyclohexanone, 2,4 Dichloro
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a primary tool for determining the structure of organic molecules in solution. nih.gov For Cyclohexanone (B45756), 2,4-dichloro-, NMR is essential for establishing the connectivity of atoms and, crucially, for analyzing its conformational preferences and stereochemistry. The cyclohexanone ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The presence of two chlorine substituents at the C2 and C4 positions introduces several stereoisomers (diastereomers and enantiomers) and significantly influences the conformational equilibrium.
The conformational equilibrium of substituted cyclohexanones is a well-studied phenomenon, often investigated through NMR spectroscopy by measuring coupling constants and analyzing chemical shifts in various solvents. researchgate.net For 2-halocyclohexanones, there is a known equilibrium between conformers where the halogen is in an axial or equatorial position. researchgate.netrsc.org In Cyclohexanone, 2,4-dichloro-, the chair conformation can exist with the chlorine atoms in various axial (a) or equatorial (e) arrangements, such as (2e, 4e), (2a, 4a), (2e, 4a), and (2a, 4e).
The relative stability of these conformers is dictated by a combination of steric hindrance and electronic effects, such as dipole-dipole interactions between the C=O and C-Cl bonds. In many 2-chlorocyclohexanones, the conformer with the axial chlorine is surprisingly stable, despite the steric bulk, due to favorable electronic interactions. researchgate.net The position and orientation of the second chlorine at the C4 position will further modulate this equilibrium.
Low-temperature NMR studies can "freeze out" the conformational interconversion, allowing for the observation of distinct signals for each conformer. By integrating these signals, their relative populations can be determined, and the Gibbs free energy difference (ΔG°) between them can be calculated. The analysis of proton-proton (¹H-¹H) coupling constants, particularly the vicinal couplings (³J), provides geometric information that helps assign specific conformations. For instance, a large coupling constant between two vicinal axial protons (³J_aa, typically 8-13 Hz) is characteristic of a diaxial relationship, whereas smaller values are observed for axial-equatorial (³J_ae) and equatorial-equatorial (³J_ee) relationships.
| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) | Structural Information Gained |
|---|---|---|---|---|
| H-2 | ~4.5 | dd | ³J(H2,H3) | Indicates axial or equatorial position of Cl at C2. |
| H-4 | ~4.2 | m | ³J(H4,H3), ³J(H4,H5) | Indicates axial or equatorial position of Cl at C4. |
| H-3, H-5, H-6 | 1.8 - 2.8 | m | Multiple | Complex overlapping signals providing ring geometry data. |
Due to the potential for signal overlap in the one-dimensional (1D) ¹H NMR spectrum, multi-dimensional NMR techniques are indispensable for the unambiguous assignment of protons and carbons. libretexts.orgnih.gov
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. oregonstate.edu Cross-peaks in a COSY spectrum of Cyclohexanone, 2,4-dichloro- would confirm the connectivity of the proton network, for example, showing correlations between H-2 and the two H-3 protons, and between H-4 and the H-3 and H-5 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. oregonstate.edu It is used to assign the ¹³C spectrum based on the already assigned ¹H spectrum. For instance, the proton signal at ~4.5 ppm (H-2) would show a cross-peak with the carbon signal corresponding to C2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. libretexts.org This is crucial for identifying quaternary carbons (like the carbonyl carbon C1) and for piecing together the molecular framework. For example, the H-2 and H-6 protons would show correlations to the carbonyl carbon (C1) in an HMBC spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. mdpi.com For conformational analysis, NOESY is powerful for distinguishing between stereoisomers and confirming spatial relationships, such as differentiating between a proton in an axial versus an equatorial position relative to other ring protons. mdpi.com
Vibrational Spectroscopy (IR and Raman) for Probing Molecular Vibrations and Functional Group Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. umsystem.eduumsystem.edu The resulting spectra provide a characteristic "fingerprint" and offer valuable information about the functional groups present and their chemical environment. mdpi.com
For Cyclohexanone, 2,4-dichloro-, the key vibrational modes include:
C=O Stretch: The carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 1715-1740 cm⁻¹. The exact position is sensitive to the electronegativity of adjacent substituents. The presence of the α-chloro substituent at C2 would be expected to shift this frequency to a higher wavenumber compared to unsubstituted cyclohexanone due to an inductive effect.
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The presence of two C-Cl bonds may lead to two distinct bands corresponding to symmetric and asymmetric stretching modes, with their positions influenced by their axial or equatorial orientation.
C-H Stretch and Bend: The C-H stretching vibrations of the CH₂ and CH groups on the cyclohexane ring appear just below 3000 cm⁻¹. The bending (scissoring, wagging, twisting) vibrations occur at lower frequencies, typically in the 1470-1200 cm⁻¹ range.
Raman spectroscopy provides complementary information. researchgate.net While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often give stronger signals. Therefore, C-C and C-Cl symmetric stretching modes can be more prominent. The combination of both IR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes. nih.govmdpi.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| C-H Stretch (sp³ CH, CH₂) | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C=O Stretch (Ketone) | 1715 - 1740 | Very Strong | Medium |
| CH₂ Scissoring | ~1450 | Medium | Medium |
| C-Cl Stretch | 600 - 800 | Strong | Strong |
X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions
While NMR provides structural information in solution, X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. malvernpanalytical.comanton-paar.com This technique is applicable if Cyclohexanone, 2,4-dichloro- can be obtained as a single crystal.
An XRD analysis provides a wealth of information:
Molecular Conformation: It reveals the exact conformation adopted by the molecule in the crystal lattice, including the precise bond lengths, bond angles, and torsion angles. This would definitively establish whether the chlorine atoms occupy axial or equatorial positions in the solid state.
Crystal Packing: The analysis shows how individual molecules are arranged relative to one another in the unit cell, the fundamental repeating unit of the crystal. uni-siegen.de
Intermolecular Interactions: XRD can identify and characterize non-covalent interactions between molecules, such as dipole-dipole interactions (e.g., involving the carbonyl group) and weaker C-H···O or C-H···Cl hydrogen bonds, which govern the crystal packing.
The data obtained from an XRD experiment includes the unit cell parameters (dimensions and angles), the space group (describing the symmetry of the crystal), and the precise atomic coordinates for each atom in the molecule. uni-siegen.de This solid-state structure provides a valuable reference point for comparison with the conformational preferences observed in solution by NMR.
Mass Spectrometry for Isotopic Labeling and Mechanistic Pathway Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For Cyclohexanone, 2,4-dichloro-, the mass spectrum would exhibit a distinctive feature due to the natural isotopic abundance of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore show a characteristic cluster of peaks for the molecular ion (M⁺):
M peak: Corresponding to the ion with two ³⁵Cl atoms.
M+2 peak: Corresponding to the ion with one ³⁵Cl and one ³⁷Cl atom.
M+4 peak: Corresponding to the ion with two ³⁷Cl atoms.
The relative intensities of these peaks are predictable (approximately 9:6:1), providing unambiguous confirmation of the presence of two chlorine atoms in the molecule and its fragments. docbrown.info
Synthetic Utility of Cyclohexanone, 2,4 Dichloro As a Crucial Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Highly Functionalized Alicyclic and Heterocyclic Systems
The bifunctional nature of Cyclohexanone (B45756), 2,4-dichloro-, featuring a ketone and two chlorine atoms at the α and γ positions, theoretically makes it a versatile precursor for a variety of complex molecular architectures. The presence of these reactive sites allows for a range of chemical transformations, leading to highly substituted carbocyclic and heterocyclic frameworks.
The α-chloro ketone moiety is a well-known reactive handle in organic synthesis. It can participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. For instance, reaction with amines could lead to aminoketones, which are precursors to various nitrogen-containing heterocycles. Similarly, reaction with sulfur nucleophiles could pave the way for the synthesis of sulfur-containing rings.
Furthermore, the ketone functionality itself can be a site for various transformations. Aldol condensations, Wittig reactions, and Grignard additions at the carbonyl group can be employed to build more complex carbon skeletons. The combination of reactions at both the α-chloro and carbonyl positions can lead to a diverse range of functionalized alicyclic systems.
Detailed Research Findings:
A comprehensive search of scientific literature did not yield specific studies focused on the application of Cyclohexanone, 2,4-dichloro- in the synthesis of highly functionalized alicyclic and heterocyclic systems. Research in this area tends to focus on other cyclohexanone derivatives.
Interactive Data Table: Potential Reactions of Cyclohexanone, 2,4-dichloro-
| Reaction Type | Potential Reagent | Potential Product Class |
| Nucleophilic Substitution | Primary Amine | α-Amino Ketone |
| Favorskii Rearrangement | Base (e.g., Sodium Hydroxide) | Cyclopentanecarboxylic Acid Derivative |
| Epoxidation | Base | Epoxyketone |
| Aldol Condensation | Aldehyde/Ketone | α,β-Unsaturated Ketone |
Role in the Development of Chiral Catalysts and Auxiliaries (if applicable)
The development of chiral catalysts and auxiliaries often relies on the use of readily available and modifiable chiral starting materials. While there is no direct evidence from the search results to suggest that Cyclohexanone, 2,4-dichloro- is used for this purpose, its structure presents some theoretical possibilities.
If resolved into its enantiomers, the chiral centers at the 2 and 4 positions could potentially be used to direct stereoselective transformations. The chlorine atoms could serve as handles for attaching the molecule to a solid support or for incorporating it into a larger ligand framework for a metal-based catalyst. The ketone functionality could also be modified to introduce other coordinating groups.
However, the synthesis of enantiomerically pure 2,4-dichlorocyclohexanone and its subsequent application as a chiral auxiliary or in the development of chiral catalysts is not a documented practice in the provided scientific literature. The focus in the field of chiral auxiliaries and catalysts is on more established and efficient molecular scaffolds.
Applications in Asymmetric Synthesis and Stereoselective Transformations
The application of Cyclohexanone, 2,4-dichloro- in asymmetric synthesis and stereoselective transformations is not well-documented. Asymmetric synthesis often involves the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction.
Theoretically, the prochiral ketone of 2,4-dichlorocyclohexanone could be a substrate for asymmetric reduction, leading to the formation of chiral chlorohydrins with high enantiomeric excess. These chlorohydrins could then serve as chiral building blocks for the synthesis of more complex molecules.
Furthermore, the two chlorine atoms and the ketone group offer multiple sites for diastereoselective reactions. For example, the reduction of the ketone could be influenced by the stereochemistry at the chlorinated carbons, leading to a preferred diastereomer of the resulting alcohol. Similarly, reactions at the α-chloro position could be directed by the stereocenter at the γ-position.
Despite these theoretical possibilities, the scientific literature available from the searches does not provide specific examples of the use of Cyclohexanone, 2,4-dichloro- in stereoselective transformations or as a key component in asymmetric synthesis strategies.
Utilization in the Preparation of Advanced Materials Precursors (non-biological applications)
The potential use of Cyclohexanone, 2,4-dichloro- as a precursor for advanced materials in non-biological applications is an area that remains largely unexplored in the provided search results. Advanced materials often derive their properties from specific molecular structures and functional groups.
The reactive nature of the chloro- and keto- functionalities in 2,4-dichlorocyclohexanone could theoretically be exploited to synthesize monomers for polymerization reactions. For example, the chlorine atoms could be replaced by polymerizable groups, or the cyclohexanone ring could be opened to form a linear monomer. The resulting polymers could possess unique properties due to the presence of chlorine atoms, such as flame retardancy or altered solubility.
However, there are no specific examples or research data in the provided search results to support the use of Cyclohexanone, 2,4-dichloro- in the preparation of precursors for advanced materials like polymers, liquid crystals, or functional dyes.
Sustainability and Environmental Considerations in the Context of Cyclohexanone, 2,4 Dichloro Chemistry
Design and Implementation of Environmentally Benign Synthetic Routes
Traditional methods for the chlorination of ketones often involve the use of elemental chlorine, which presents significant safety and environmental hazards. core.ac.uklibretexts.org The development of environmentally benign synthetic routes for Cyclohexanone (B45756), 2,4-dichloro- focuses on replacing hazardous reagents and solvents with safer alternatives, improving reaction conditions to reduce energy consumption, and enhancing selectivity to minimize the formation of unwanted by-products. indianchemicalsociety.compaperpublications.org
One of the primary goals in designing greener synthetic pathways is the substitution of harsh chlorinating agents. Alternative, less hazardous reagents are being explored to mitigate the risks associated with chlorine gas. pitt.eduarkat-usa.org Furthermore, the use of aqueous reaction media or solvent-free conditions is a key strategy in green chemistry to reduce the reliance on volatile organic compounds (VOCs), which are often toxic and contribute to air pollution. indianchemicalsociety.comwikipedia.org
Key considerations for environmentally benign synthetic routes include:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. paperpublications.org
Use of Safer Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. indianchemicalsociety.comwikipedia.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. paperpublications.org
Renewable Feedstocks: Investigating the potential use of bio-based starting materials for the synthesis of cyclohexanone precursors.
Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Ketone Chlorination
| Feature | Traditional Approach | Greener Alternative |
|---|---|---|
| Chlorinating Agent | Elemental Chlorine (Cl₂) | N-Chlorosuccinimide (NCS), p-Toluenesulfonyl chloride |
| Solvent | Carbon tetrachloride, Chloroform | Water, Ionic Liquids, Solvent-free |
| Catalyst | Stoichiometric acid/base | Recyclable heterogeneous catalysts |
| By-products | Hydrogen chloride, Polychlorinated compounds | Recoverable catalysts, less toxic by-products |
Recent research has demonstrated the potential of using nucleophilic chloride sources, such as sodium chloride (NaCl) in aqueous solutions, for the enantioselective α-chlorination of ketones, which represents a significant advancement in green chlorination chemistry. nih.gov While not yet specifically applied to the synthesis of 2,4-dichlorocyclohexanone, this approach highlights a promising avenue for future research.
Catalyst Development for Enhanced Sustainability in Production
Catalysis plays a pivotal role in the development of sustainable chemical processes. ejcmpr.commdpi.comacs.org The use of catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a more environmentally friendly process. acs.org For the synthesis of Cyclohexanone, 2,4-dichloro-, the development of efficient and recyclable catalysts is a key area of research.
Traditional acid- or base-catalyzed halogenation of ketones can lead to a lack of selectivity and the formation of multiple chlorinated products. libretexts.orgwikipedia.org For instance, the direct chlorination of cyclohexanone can yield a mixture of isomers, including 2-chlorocyclohexanone, 2,2,6-trichlorocyclohexanone, and 2,2,6,6-tetrachlorocyclohexanone, in addition to the desired 2,4-dichloro- isomer. google.com The hydrogen chloride generated as a by-product can also act as a catalyst, leading to an autocatalytic and potentially difficult-to-control reaction. core.ac.uk
Modern catalyst development focuses on several key areas:
Selective Catalysts: Designing catalysts that can direct the chlorination to the desired 2- and 4-positions on the cyclohexanone ring is crucial for minimizing the formation of isomeric by-products.
Biocatalysts: The use of enzymes as catalysts offers the potential for highly selective reactions under mild conditions, further reducing the environmental impact of the synthesis. ejcmpr.com
Table 2: Examples of Catalytic Systems for Ketone Halogenation
| Catalyst Type | Example | Advantages |
|---|---|---|
| Homogeneous Acid | Hydrogen Chloride (HCl) | Readily available (as by-product) |
| Heterogeneous Acid | Zeolites, Acidic Resins | Recyclable, easy separation |
| Organocatalysts | Chiral Thiourea | High enantioselectivity |
| Transition Metal Catalysts | Ceric Ammonium Nitrate (CAN) | Mild reaction conditions, high chemo- and regioselectivity |
For example, ceric ammonium nitrate has been shown to be an efficient catalyst for the α-chlorination of ketones using acetyl chloride as the chlorinating agent, offering high chemo- and regioselectivity under mild conditions. arkat-usa.org While specific applications to 2,4-dichlorocyclohexanone are not yet reported, these catalytic systems provide a foundation for developing more sustainable production methods.
Waste Minimization and By-product Utilization Strategies
A key principle of green chemistry is the prevention of waste rather than its treatment after it has been created. paperpublications.org In the context of Cyclohexanone, 2,4-dichloro- synthesis, this involves strategies to minimize the generation of by-products and find valuable applications for any that are unavoidably produced.
The primary by-product in the chlorination of cyclohexanone is hydrogen chloride (HCl). core.ac.uk While HCl is a useful chemical in its own right, its in-situ generation can lead to corrosion and the need for specialized equipment. A sustainable approach would involve capturing the HCl and either recycling it within the process or utilizing it in the synthesis of other chemicals.
Another significant source of waste is the formation of undesired polychlorinated cyclohexanones and other isomers. google.com Improving the selectivity of the reaction through optimized conditions and advanced catalysts, as discussed in the previous section, is the most effective way to minimize this waste stream.
Strategies for waste minimization and by-product utilization include:
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reactant ratios to maximize the yield of the desired product and minimize side reactions.
By-product Valorization: Identifying potential uses for by-products. For example, a mixture of chlorinated cyclohexanones could potentially be used as a starting material for the synthesis of other compounds, such as chlorophenols. google.com
The decomposition of halogenated ketones can also lead to the formation of hydrogen halides and polymeric materials, contributing to waste and potential hazards. Therefore, developing stable reaction and storage conditions is another important aspect of waste minimization.
By integrating these principles of green chemistry into the synthesis of Cyclohexanone, 2,4-dichloro-, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.
Conclusion and Future Research Directions in Dichlorinated Cyclohexanone Chemistry
Synthesis of Key Research Findings and Contributions
Research into chlorinated cyclohexanones has primarily focused on isomers other than the 2,4-dichloro variant. However, from these studies, key findings can be extrapolated. The introduction of chlorine atoms into the cyclohexanone (B45756) ring is known to significantly alter its chemical reactivity. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The positions of the chlorine atoms are crucial in determining the stereochemical outcomes of reactions and the stability of intermediates.
While specific research on the contributions of Cyclohexanone, 2,4-dichloro- is limited, its structural features suggest potential as a versatile building block in organic synthesis. The presence of two chlorine atoms at the 2 and 4 positions offers multiple reaction sites for nucleophilic substitution, elimination, and rearrangement reactions, paving the way for the synthesis of complex molecular architectures.
Table 1: Computed Physicochemical Properties of Cyclohexanone, 2,4-dichloro-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H8Cl2O | nih.govchemspider.com |
| Molecular Weight | 167.03 g/mol | nih.govnih.gov |
| XLogP3 | 1.8 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Exact Mass | 165.9952203 Da | nih.govchemspider.com |
| Monoisotopic Mass | 165.9952203 Da | nih.govchemspider.com |
| Topological Polar Surface Area | 17.1 Ų | nih.govnih.gov |
| Heavy Atom Count | 9 | nih.gov |
Identification of Remaining Challenges and Unresolved Questions
A significant challenge in the field of dichlorinated cyclohexanones is the regioselective and stereoselective synthesis of specific isomers, including Cyclohexanone, 2,4-dichloro-. orgsyn.org The direct chlorination of cyclohexanone often leads to a mixture of mono- and polychlorinated products, necessitating complex purification procedures. orgsyn.org Developing synthetic methodologies that allow for the precise installation of chlorine atoms at the C-2 and C-4 positions remains an open area of investigation.
Furthermore, the conformational analysis of Cyclohexanone, 2,4-dichloro- is not well-documented. The interplay between the carbonyl group and the two chlorine atoms at different positions on the ring would dictate the preferred chair conformation and, consequently, its reactivity. Detailed spectroscopic and computational studies are needed to elucidate the conformational preferences of both cis and trans isomers.
A major unresolved question is the full scope of the chemical reactivity of Cyclohexanone, 2,4-dichloro-. While general reactions of alpha-haloketones are known, the influence of the second chlorine atom at the gamma-position on reaction pathways and mechanisms has not been systematically studied.
Promising Avenues for Future Methodological Developments and Applications
Future research in this area could focus on the development of novel catalytic systems for the selective synthesis of Cyclohexanone, 2,4-dichloro-. This could involve the use of organocatalysts or transition-metal catalysts to control the regioselectivity of the chlorination reaction. preprints.org Additionally, flow chemistry techniques could offer better control over reaction parameters, potentially leading to higher yields and selectivities. preprints.org
The application of Cyclohexanone, 2,4-dichloro- as a precursor for the synthesis of valuable organic compounds is a promising avenue. For instance, it could be used to synthesize substituted phenols through dehydrochlorination and aromatization reactions. It also holds potential as a starting material for the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines, which are of interest in medicinal chemistry. researchgate.netnih.gov The development of one-pot, multi-component reactions involving this dichlorinated ketone could lead to the efficient construction of complex molecular scaffolds. nih.gov
Interdisciplinary Research Opportunities Involving Cyclohexanone, 2,4-dichloro-
The unique structural features of Cyclohexanone, 2,4-dichloro- open up opportunities for interdisciplinary research. In the field of medicinal chemistry, it could serve as a scaffold for the design and synthesis of novel bioactive molecules. The chlorine atoms can act as handles for further functionalization, allowing for the creation of libraries of compounds for biological screening. nih.gov
In materials science, polymers derived from or incorporating the 2,4-dichlorocyclohexanone moiety could exhibit interesting properties, such as flame retardancy, due to the presence of chlorine. The reactivity of the ketone and the chlorine atoms could be exploited to create cross-linked polymers with tailored thermal and mechanical properties.
Furthermore, computational chemistry can play a crucial role in predicting the reactivity, spectroscopic properties, and potential biological activity of Cyclohexanone, 2,4-dichloro- and its derivatives, thereby guiding experimental efforts. nih.gov The collaboration between synthetic organic chemists, medicinal chemists, materials scientists, and computational chemists will be essential to fully unlock the potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2,4-dichlorocyclohexanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of chlorinated cyclohexanone derivatives often involves Friedel-Crafts acylation or α-chlorination. For example, cyclohexanone can undergo α-chlorination under UV light using chlorine gas or sulfuryl chloride (SO₂Cl₂), with reaction temperature and catalyst choice (e.g., AlCl₃) critical for regioselectivity . Comparative studies show that anhydrous conditions and controlled stoichiometry minimize side products like over-chlorinated derivatives .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish between 2,4-dichlorocyclohexanone and its structural isomers?
- Methodological Answer :
- ¹³C NMR : The carbonyl carbon (C=O) in cyclohexanone derivatives resonates at ~207–210 ppm. Chlorine substituents at positions 2 and 4 cause distinct deshielding patterns in adjacent carbons.
- IR : The carbonyl stretch (C=O) appears at ~1715 cm⁻¹, while C-Cl stretches occur between 550–750 cm⁻¹.
- Mass Spectrometry : Fragmentation patterns (e.g., loss of Cl• or HCl) differentiate isomers. For example, 2,4-dichloro derivatives show unique fragmentation compared to 2,6-dichloro analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction pathways for synthesizing 2,4-dichlorocyclohexanone derivatives?
- Methodological Answer : Discrepancies in literature (e.g., conflicting reagent roles) require systematic validation:
- Reagent Verification : Confirm reagent purity (e.g., 2,4-dichlorobenzaldehyde vs. benzophenone in condensation reactions ).
- Kinetic Studies : Monitor reaction progress via GC-MS to identify intermediates and byproducts .
- Computational Modeling : Use DFT calculations to predict regioselectivity and compare with experimental outcomes .
Q. How can solvent effects and catalyst selection optimize the enantioselective synthesis of 2,4-dichlorocyclohexanone derivatives?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic chlorination rates but may reduce enantioselectivity.
- Chiral Catalysts : Asymmetric catalysis with chiral Lewis acids (e.g., BINOL-derived catalysts) can achieve >90% enantiomeric excess (ee) in ketone functionalization .
- Case Study : A study on 4-(4-chlorophenyl)cyclohexanone demonstrated that AlCl₃ in dichloromethane provided higher yields (85%) versus FeCl₃ (62%) .
Q. What analytical workflows address challenges in quantifying trace impurities in 2,4-dichlorocyclohexanone samples?
- Methodological Answer :
- GC-MS with Derivatization : Derivatize impurities (e.g., chlorinated alcohols) with BSTFA to enhance volatility and detection limits.
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to separate chlorinated byproducts. UV detection at 254 nm identifies aromatic impurities .
- Validation : Spike-and-recovery experiments ensure method accuracy (e.g., 95–105% recovery for chlorinated intermediates) .
Data Interpretation and Experimental Design
Q. How do steric and electronic effects influence the reactivity of 2,4-dichlorocyclohexanone in nucleophilic addition reactions?
- Methodological Answer :
- Steric Effects : The 2-chloro group creates steric hindrance, reducing nucleophilic attack at the carbonyl carbon.
- Electronic Effects : Electron-withdrawing Cl substituents activate the carbonyl toward Grignard reagents but deactivate it toward weaker nucleophiles like amines.
- Case Study : In hydrazone formation, 2,4-dichlorocyclohexanone reacts faster with hydrazine than its non-chlorinated analog due to increased electrophilicity .
Q. What experimental approaches validate the proposed metabolic pathways of 2,4-dichlorocyclohexanone in in vitro toxicity studies?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (e.g., rat S9 fraction) and NADPH to identify Phase I metabolites (e.g., hydroxylation, dechlorination).
- LC-HRMS : High-resolution mass spectrometry detects metabolites with mass errors <5 ppm.
- Isotope Labeling : Use ¹³C-labeled cyclohexanone to track metabolic fate .
Tables for Key Data
| Synthetic Method Comparison |
|---|
| Method |
| ------------------------ |
| Friedel-Crafts Acylation |
| α-Chlorination |
| Analytical Parameters for Impurity Detection |
|---|
| Technique |
| -------------- |
| GC-MS |
| HPLC-PDA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
